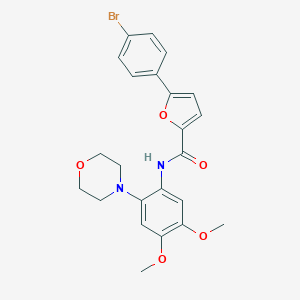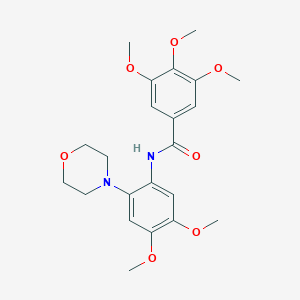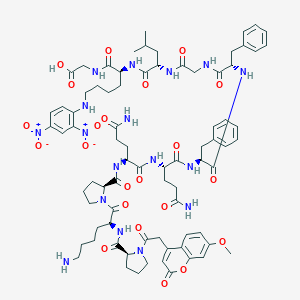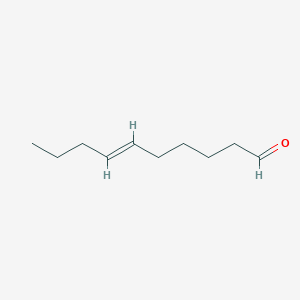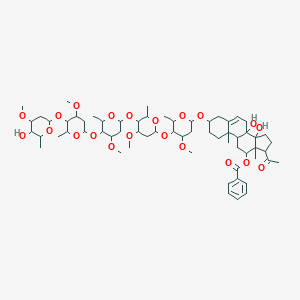![molecular formula C23H28ClN3O3 B235422 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in the regulation of cell death and survival, and has been implicated in a number of diseases, including neurodegenerative disorders, cancer, and inflammation. CEP-1347 has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease.
Mécanisme D'action
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK kinase. This prevents the activation of downstream targets of the JNK pathway, including c-Jun and ATF-2, which are involved in the regulation of cell death and survival. By inhibiting the JNK pathway, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide protects cells from apoptosis and promotes cell survival.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative disorders. In animal models of Parkinson's disease, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to protect dopaminergic neurons from cell death and improve motor function. In addition to its neuroprotective effects, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a number of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in laboratory experiments. It has been shown to have off-target effects, which may complicate interpretation of results. In addition, its efficacy may be dependent on the specific disease or cell type being studied.
Orientations Futures
There are a number of future directions for research on N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide. One area of interest is in the development of more selective JNK inhibitors, which may have fewer off-target effects. Another area of interest is in the development of new therapeutic applications for N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, particularly in the treatment of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is also interest in the use of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide as a tool for studying the JNK pathway and its role in disease pathogenesis.
Méthodes De Synthèse
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide is synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis begins with the preparation of 2-methoxy-3-methylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-aminophenylboronic acid to form the corresponding boronic ester. The boronic ester is then coupled with 4-isobutyryl-1-piperazinecarboxylic acid to form the final product, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide.
Applications De Recherche Scientifique
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly in the treatment of Parkinson's disease. The JNK pathway has been implicated in the pathogenesis of Parkinson's disease, and N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit JNK activity and protect dopaminergic neurons from cell death in animal models of the disease. In addition to Parkinson's disease, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has also been studied for its potential applications in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease, as well as in cancer and inflammation.
Propriétés
Nom du produit |
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide |
|---|---|
Formule moléculaire |
C23H28ClN3O3 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-15(2)23(29)27-12-10-26(11-13-27)20-9-8-17(24)14-19(20)25-22(28)18-7-5-6-16(3)21(18)30-4/h5-9,14-15H,10-13H2,1-4H3,(H,25,28) |
Clé InChI |
YEDHSGGTCQPKKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
